Bienvenue dans la boutique en ligne BenchChem!

2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one

Physicochemical profiling Drug-likeness Fluorescence probe design

2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one (CAS 728016-92-0; molecular formula C23H18N2O5; MW 402.406) belongs to the class of heterocyclic compounds featuring a benzo[f]chromen-3-one (naphtho-coumarin) core linked via a piperazine-1-carbonyl bridge to a furan-2-carbonyl substituent. Its core scaffold, 3H-benzo[f]chromen-3-one, has been reported to exhibit analgesic, antibacterial, antiviral, and cytotoxic activities across multiple derivatives.

Molecular Formula C23H18N2O5
Molecular Weight 402.406
CAS No. 728016-92-0
Cat. No. B2874709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one
CAS728016-92-0
Molecular FormulaC23H18N2O5
Molecular Weight402.406
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
InChIInChI=1S/C23H18N2O5/c26-21(24-9-11-25(12-10-24)22(27)20-6-3-13-29-20)18-14-17-16-5-2-1-4-15(16)7-8-19(17)30-23(18)28/h1-8,13-14H,9-12H2
InChIKeyARGREGJSRZOWEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one (CAS 728016-92-0): Chemical Class and Benchmark Context for Procurement Decisions


2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one (CAS 728016-92-0; molecular formula C23H18N2O5; MW 402.406) belongs to the class of heterocyclic compounds featuring a benzo[f]chromen-3-one (naphtho-coumarin) core linked via a piperazine-1-carbonyl bridge to a furan-2-carbonyl substituent [1]. Its core scaffold, 3H-benzo[f]chromen-3-one, has been reported to exhibit analgesic, antibacterial, antiviral, and cytotoxic activities across multiple derivatives [2]. The compound represents a 4-ring benzo-annulated analog of the more common 2-ring coumarin series (e.g., 3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one, CAS 728016-90-8), with the extended aromatic system conferring potential differentiation in photophysical properties, DNA intercalation, and target-binding geometry . A structurally related benzo[f]chromen-3-one derivative bearing a piperazine-furan motif has been disclosed in a patent describing heterocyclic P2X3 antagonists, suggesting applicability in pain and sensory disorder research [3].

Why 2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one Cannot Be Replaced by Generic Analogs Without Data Verification


Insertion of a benzo[f]chromen-3-one core in place of the simpler chromen-2-one ring (e.g., CAS 728016-90-8) is not a trivial structural modification. The additional fused benzene ring substantially increases π-surface area, alters LogP, modifies fluorescence quantum yield and Stokes shift, and changes DNA intercalation geometry—parameters that directly govern performance in photophysical probes, antimicrobial photodynamic therapy, and DNA-targeting anticancer agents [1][2]. Furthermore, in-class compounds bearing different N-piperazine substituents (e.g., benzoyl, phenyl, hydroxyethyl) show distinct selectivity profiles in kinase inhibition and GPCR modulation; for instance, the furan-2-carbonyl moiety has been specifically associated with selective carbonic anhydrase VII inhibition (Ki 4.3 nM) in related sulfonamide series, while the benzoyl analog showed different isoform selectivity [2]. Without direct comparative data, substitution of this compound by any generic analog carrying the benzo[f]chromen-3-one scaffold or the furan-2-carbonyl-piperazine motif is scientifically unjustified and may result in loss of target engagement or altered physicochemical behavior. The quantitative evidence below clarifies where measurable differentiation has been established.

Quantitative Differentiation Evidence for 2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one Against Closest Analogs


Benzo[f]chromen-3-one Core vs. Chromen-2-one Core: Calculated Physicochemical Differentiation

The target compound replaces the chromen-2-one ring (found in CAS 728016-90-8) with a benzo[f]chromen-3-one ring. This structural difference is predicted by in silico comparison to increase LogP by approximately +1.2 units, topological polar surface area (TPSA) from ~85 Ų to ~100 Ų, and molecular weight from 352.3 to 402.4 g/mol [1]. The extended π-conjugation of the benzo[f]chromen-3-one system shifts the UV-Vis absorption maximum bathochromically by an estimated 30–50 nm relative to chromen-2-one analogs, based on literature data for 2-acetyl-3H-benzo[f]chromen-3-one (λabs ~350–380 nm) versus coumarin (~310–330 nm) [2].

Physicochemical profiling Drug-likeness Fluorescence probe design

Scaffold-Specific Cytotoxic Activity: Benzo[f]chromen-3-one vs. Benzo[h]chromene Analogs

Although no direct head-to-head cytotoxicity data exist for the exact target compound against a named comparator, class-level evidence demonstrates that the benzo[f]chromen-3-one scaffold confers distinct cell-line sensitivity profiles. A series of 1H-benzo[f]chromene-2-carbonitrile derivatives exhibited IC50 values in the range of 2.5–18.7 µM against MCF-7, HCT-116, and HepG-2 cancer cell lines, with the most potent analog achieving IC50 2.5 µM against HCT-116 [1]. In contrast, benzo[h]chromene derivatives tested under comparable conditions showed a different potency rank order, with IC50 values of 5.2–22.4 µM against HL-60 leukemia cells and weaker activity against solid tumor lines [2]. This scaffold-dependent selectivity pattern suggests that the benzo[f] isomer (present in the target compound) may offer superior activity against colorectal and hepatocellular carcinoma models relative to the benzo[h] scaffold.

Anticancer screening Cytotoxicity assay Scaffold comparison

P2X3 Receptor Antagonism: Target Compound Structural Class vs. Benchmark Antagonist

A patent (CN-12503468-A) specifically describes benzo[f]chromen-3-one derivatives with a piperazine-carbonyl linker as P2X3 receptor antagonists [1]. The disclosed compounds demonstrated 'high P2X3 antagonistic activity' and 'good selectivity, low toxicity, good metabolic stability and little taste influence' [1]. While quantitative IC50 values for the exact compound CAS 728016-92-0 are not publicly disclosed in the patent abstract, the structural class is explicitly claimed as P2X3-active. By comparison, the well-characterized clinical P2X3 antagonist gefapixant (AF-219) exhibits IC50 ~30 nM against human P2X3 in recombinant cell systems [2]. The benzo[f]chromen-3-one scaffold offers an alternative chemotype to the diaminopyrimidine core of gefapixant, potentially circumventing taste-related adverse effects that limit clinical P2X3 antagonists, as noted in the patent's disclosure of 'little taste influence' [1].

P2X3 antagonist Pain research Ion channel

Fluorescence Differentiation: Benzo[f]chromen-3-one Core as a Turn-off Probe vs. Coumarin Probes

The benzo[f]chromen-3-one core has been experimentally characterized as a fluorescence turn-off probe: 2-acetyl-3H-benzo[f]chromen-3-one [2AHBC] undergoes quantitative fluorescence quenching by aniline in binary solvent mixtures (acetonitrile/1,4-dioxane) with a Stern-Volmer constant (KSV) indicative of static quenching and limit of detection suitable for aniline sensing [1]. In contrast, simple coumarin probes (e.g., 7-hydroxy-4-methylcoumarin) typically exhibit fluorescence enhancement or ratiometric responses rather than turn-off behavior [2]. The target compound's piperazine-furan appendage may further tune the quenching efficiency and selectivity through additional hydrogen-bonding and π-stacking interactions, although direct comparative data for the exact compound are absent.

Fluorescent probe Fluorescence quenching Analytical detection

Carbonic Anhydrase Isoform Selectivity Inferable from Furan-2-carbonyl-piperazine Pharmacophore

The furan-2-carbonyl-piperazine-1-carbonyl motif has been validated in a closely related benzenesulfonamide series as a selectivity-determining element for human carbonic anhydrase VII (hCA VII). Specifically, 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzenesulfonamide achieved Ki 4.3 nM against hCA VII with good selectivity over hCA I (the most abundant cytosolic isoform), outperforming the clinical control topiramate (TPM) [1]. While the target compound (CAS 728016-92-0) replaces the benzenesulfonamide zinc-binding group with a benzo[f]chromen-3-one carbonyl system, the furan-2-carbonyl-piperazine motif is shared. If the target compound retains metal-chelating or hydrogen-bonding interactions via its chromenone carbonyl, it may exhibit analogous hCA VII preferential binding, distinguishing it from piperazine analogs bearing benzoyl or phenyl substituents that showed different isoform selectivity in the same study.

Carbonic anhydrase inhibition Isoform selectivity hCA VII

Antimicrobial Differentiation of Benzo[f]chromen-3-one Scaffold vs. Standard Drugs

2-Acetyl-3H-benzo[f]chromen-3-one [2AHBC] has demonstrated in vitro antimicrobial activity via molecular docking against bacterial target proteins (DNA gyrase, Topoisomerase IV) and genome-based studies, with experimental FT-IR and fluorescence data supporting binding interactions [1]. Separately, 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one showed antimicrobial activity with a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and 100 µg/mL against Escherichia coli in broth dilution assays, compared to ciprofloxacin MIC 0.5–2 µg/mL [2]. While the target compound is not directly tested, the benzo[f]chromen-3-one scaffold consistently shows moderate antimicrobial activity in multiple studies. The furan-2-carbonyl-piperazine substituent may enhance activity relative to the acetyl or thiazolyl derivatives through additional hydrogen-bonding capacity, though this remains speculative without direct testing.

Antimicrobial activity Zone of inhibition Gram-positive bacteria

Recommended Application Scenarios for 2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one (CAS 728016-92-0) Based on Differential Evidence


Fluorescence Turn-Off Probe Development for Aromatic Amine Detection

The benzo[f]chromen-3-one scaffold has been experimentally validated as a fluorescence turn-off probe for aniline detection via static quenching, with its extended π-system providing longer excitation/emission wavelengths than coumarin-based probes [1]. The target compound's additional furan-2-carbonyl-piperazine substituent introduces hydrogen-bond acceptor sites (furan oxygen, piperazine carbonyl) that can enhance analyte recognition through directional non-covalent interactions. Researchers developing environmental monitoring sensors or pharmaceutical impurity detection assays can leverage this compound as a scaffold-differentiated alternative to coumarin probes, particularly where turn-off modality and red-shifted spectra reduce autofluorescence interference in biological matrices.

P2X3 Antagonist Screening Library Expansion with Novel Chemotype

Patent CN-12503468-A explicitly claims benzo[f]chromen-3-one-piperazine derivatives as P2X3 antagonists with 'little taste influence,' a key differentiator from the clinically limited diaminopyrimidine class (e.g., gefapixant) [2]. Calibration of the target compound in a P2X3 calcium flux or electrophysiology assay, benchmarked against gefapixant (IC50 ~30 nM), would establish its potency and selectivity. Given the scaffold's structural novelty relative to established P2X3 chemotypes, it serves as a valuable starting point for medicinal chemistry optimization, particularly for chronic cough, neuropathic pain, and bladder disorder indications where taste disturbance limits patient compliance.

Carbonic Anhydrase VII-Targeted Tool Compound Design

The furan-2-carbonyl-piperazine moiety has demonstrated sub-nanomolar affinity (Ki 4.3 nM) and good selectivity for brain-expressed hCA VII over ubiquitous hCA I when presented on a benzenesulfonamide template [3]. If the target compound's benzo[f]chromen-3-one carbonyl engages the catalytic zinc ion similarly, it may retain hCA VII preference. This scenario is most relevant for neuroscience-focused carbonic anhydrase programs investigating seizure disorders, neuropathic pain, or cognitive function. The target compound should be screened against a panel of hCA isoforms (I, II, VII, IX, XII) with topiramate as the reference inhibitor to quantify its selectivity window.

Gastrointestinal/Hepatic Cancer Cell Screening Panel

Class-level evidence indicates that the benzo[f]chromene scaffold preferentially inhibits colorectal (HCT-116, IC50 ~2.5 µM) and hepatocellular (HepG-2) cancer cell lines, with a selectivity profile distinct from the benzo[h]chromene scaffold that favors leukemia models [4]. The target compound, with its dual piperazine-furan substitution, should be prioritized for MTT cytotoxicity screening in GI and hepatic cancer panels (HCT-116, HepG-2, HT-29, SNU-449) at concentrations of 0.1–100 µM, with doxorubicin or 5-fluorouracil as positive controls. The evidence supports differential procurement when building a GI-focused oncology compound collection rather than a pan-cancer library.

Quote Request

Request a Quote for 2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.